molecular formula C19H24FN3O2 B2599943 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1421489-97-5

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2599943
CAS No.: 1421489-97-5
M. Wt: 345.418
InChI Key: KNESCDOKEHXUGW-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a fluorophenyl group, an oxoimidazolidinyl moiety, and a cyclohexene carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can modulate various cellular processes, leading to the observed therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE include:

  • N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide
  • N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)isonicotinamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-16-8-4-5-14(11-16)12-17(23-10-9-21-19(23)25)13-22-18(24)15-6-2-1-3-7-15/h1-2,4-5,8,11,15,17H,3,6-7,9-10,12-13H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESCDOKEHXUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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